B613202 (R)-Dibenzyl 2-aminopentanedioate hydrochloride CAS No. 146844-02-2

(R)-Dibenzyl 2-aminopentanedioate hydrochloride

Cat. No.: B613202
CAS No.: 146844-02-2
M. Wt: 363.9
Attention: For research use only. Not for human or veterinary use.
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Description

®-Dibenzyl 2-aminopentanedioate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of 2-aminopentanedioic acid, also known as glutamic acid, and is often used in the synthesis of peptides and other complex organic molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Dibenzyl 2-aminopentanedioate hydrochloride typically involves the protection of the amino group of glutamic acid, followed by esterification of the carboxyl groups. The dibenzyl ester is then formed through a reaction with benzyl alcohol in the presence of a catalyst such as hydrochloric acid. The final step involves the formation of the hydrochloride salt by treating the dibenzyl ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-Dibenzyl 2-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde, while reduction can produce benzyl alcohol.

Scientific Research Applications

®-Dibenzyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Dibenzyl 2-aminopentanedioate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s ester groups can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    ®-Di-tert-butyl 2-aminopentanedioate hydrochloride: Similar in structure but with tert-butyl groups instead of benzyl groups.

    2-Aminobenzothiazole: A heterocyclic compound with similar biological activities.

    Benzamide Compounds: These compounds share structural similarities and have comparable chemical properties.

Uniqueness: ®-Dibenzyl 2-aminopentanedioate hydrochloride is unique due to its specific chiral configuration and the presence of benzyl ester groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and compatibility with various biochemical assays make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGJVECUQLAEDM-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672096
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146844-02-2
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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